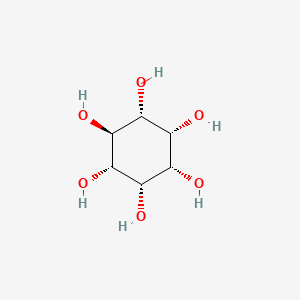
Medicarpin-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medicarpin-3-acetate is a naturally occurring compound belonging to the pterocarpan class of phytoestrogens. It is known for its various biological activities, including anticancer and anti-inflammatory properties . This compound is derived from medicarpin, which is found in several medicinal plants such as Sophora japonica and Glycyrrhiza glabra .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of medicarpin-3-acetate involves the acetylation of medicarpin. Medicarpin can be obtained from natural sources or synthesized through a series of enzymatic reactions. The acetylation process typically involves the use of acetic anhydride and a catalyst such as pyridine under mild conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. Engineered strains of Saccharomyces cerevisiae have been used to produce medicarpin by feeding them with liquiritigenin as a substrate. The final product is then acetylated to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Medicarpin-3-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pterocarpans.
Wissenschaftliche Forschungsanwendungen
Medicarpin-3-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cellular signaling pathways and its effects on cell viability and apoptosis.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Medicarpin-3-acetate can be compared with other pterocarpans such as:
Maackiain: Similar in structure and biological activity, but differs in its glycosylation pattern.
Formononetin: Another pterocarpan with similar anticancer properties but different molecular targets.
Uniqueness: this compound is unique due to its specific acetylation, which enhances its biological activity and stability compared to its non-acetylated counterparts .
Vergleich Mit ähnlichen Verbindungen
- Maackiain
- Formononetin
- Biochanin A
Medicarpin-3-acetate continues to be a subject of extensive research due to its promising therapeutic potential and diverse applications in various scientific fields.
Eigenschaften
CAS-Nummer |
1891-12-9 |
|---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl] acetate |
InChI |
InChI=1S/C18H16O5/c1-10(19)22-12-4-6-14-16(8-12)21-9-15-13-5-3-11(20-2)7-17(13)23-18(14)15/h3-8,15,18H,9H2,1-2H3/t15-,18-/m0/s1 |
InChI-Schlüssel |
YZWXTJOBCWPTTJ-YJBOKZPZSA-N |
Isomerische SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)OC |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)OC |
Synonyme |
Medicarpin acetate; (-)-Medicarpin acetate; 3-Acetoxy-9-methoxypterocarpan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)





![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)




